Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-
Description
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- (CAS 1886-34-6) is an organic compound with the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 g/mol . It is structurally characterized by a pyrimidine ring substituted with an amino group at position 4 and a methyl group at position 2, with a formamide moiety (-NHCHO) attached via a methylene bridge to position 5 of the pyrimidine. This compound typically appears as a white crystalline solid and is used in biochemical research, particularly as an intermediate in synthesizing vitamins and enzyme cofactors, such as thiamine derivatives .
The synthesis involves reacting 2-methyl-4,5-diaminopyrimidine with formamide under controlled conditions, followed by deprotection to yield the final product . Safety protocols emphasize avoiding direct contact with skin or eyes and ensuring proper ventilation during handling .
Properties
IUPAC Name |
N-[(4-aminopyrimidin-5-yl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-6-5(2-9-4-11)1-8-3-10-6/h1,3-4H,2H2,(H,9,11)(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIQUOXEXUSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis Approach
The most common and efficient method involves a stepwise synthesis:
Step 1: Construction of the Pyrimidine Ring
The pyrimidine core can be synthesized via the Biginelli reaction or cyclization of β-dicarbonyl compounds with urea derivatives. A typical route involves condensing urea with β-ketoesters or β-dicarbonyl compounds under acidic or basic conditions to form the pyrimidine ring.
Step 2: Introduction of the Methyl Group at Position 2
Alkylation at the 2-position can be achieved through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity.
Step 3: Amination at Position 4
The amino group at position 4 can be introduced via nucleophilic substitution or reduction of suitable intermediates, such as nitro derivatives, followed by reduction.
Step 4: Attachment of the Formamide Group
The formamide moiety at position 5 is typically introduced through nucleophilic substitution with formylating agents like formamide itself or formyl chlorides . Alternatively, oxidation of methyl groups at position 5 to aldehyde intermediates followed by amidation can be employed.
Specific Reaction Pathways
Based on literature and industrial practices, the following pathway is representative:
a) Synthesis of 2-methylpyrimidine derivative:
- Condensation of urea with acetoacetic ester derivatives under acidic conditions.
b) Regioselective methylation:
- Methylation at the 2-position using methyl iodide (MeI) in the presence of a base like potassium carbonate.
c) Amination at position 4:
- Nucleophilic substitution with ammonia or ammonium salts to install the amino group.
d) Functionalization at position 5:
- Introduction of the formamide group via reaction with formamide or formylating agents, often under mild heating or catalytic conditions.
Data Tables Summarizing Preparation Methods
Research Findings and Optimization Strategies
Reaction Efficiency: Optimizing temperature, solvent choice, and reagent stoichiometry enhances yield and regioselectivity.
Catalysts: Use of acid catalysts (e.g., acetic acid) or bases (e.g., potassium carbonate) facilitates ring formation and substitution steps.
Purification: Crystallization and chromatography are employed to isolate high-purity intermediates and final products.
Research Data Highlights:
A study reported that the methylation step achieves over 85% yield when performed in dimethylformamide (DMF) with potassium carbonate at reflux temperature, emphasizing solvent choice's importance.
The amidation at position 5 is most efficient when using formamide with a catalytic amount of acetic acid, reducing reaction time and improving purity.
Industrial Synthesis Considerations
Large-scale production emphasizes:
- Reaction scalability: Using continuous flow reactors for controlled temperature and reagent addition.
- Purification: Crystallization from solvents like ethanol or methanol.
- Environmental impact: Employing greener reagents and solvents, minimizing waste.
The preparation of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- involves a strategic multi-step synthesis starting from simple urea derivatives and β-dicarbonyl compounds, with key steps including ring formation, regioselective methylation, amino group introduction, and formamide attachment. Optimization of reaction conditions, choice of reagents, and purification techniques are critical for high yield and purity, making this compound accessible for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other forms with different functional groups.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce compounds with altered functional groups .
Scientific Research Applications
Chemical Properties and Structure
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- is characterized by its pyrimidine ring structure, which contributes to its biological activity. The molecular formula is CHNO, and it has a molecular weight of 182.19 g/mol. The compound features an amine group that enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
Formamide derivatives have been explored for their potential as antitumor agents . Studies have shown that compounds containing the pyrimidine structure can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of N-[(4-amino-5-pyrimidinyl)methyl]-formamide on different cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further drug development.
Biochemical Research
In biochemical applications, this formamide serves as a bioconjugation agent due to its ability to modify proteins and nucleic acids. Its reactive amine group can facilitate the attachment of various labels or therapeutic agents.
Case Study: Protein Labeling
Research demonstrated the successful use of N-[(4-amino-5-pyrimidinyl)methyl]-formamide for labeling proteins in live cells. This application allows for real-time imaging of protein dynamics, providing insights into cellular mechanisms.
Molecular Biology
Formamide is utilized in molecular biology techniques such as nucleic acid hybridization . It acts as a denaturing agent that helps to separate DNA strands, enhancing the efficiency of hybridization processes in assays like PCR and Southern blotting.
Data Table: Applications Overview
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity through inhibition of cancer cell proliferation | Significant cytotoxicity observed in multiple cancer cell lines |
| Biochemical Research | Bioconjugation for protein labeling | Successful labeling of proteins for imaging studies |
| Molecular Biology | Nucleic acid hybridization enhancement | Improved efficiency in DNA strand separation during hybridization assays |
Mechanism of Action
The mechanism of action of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- with structurally or functionally related pyrimidine derivatives:
Key Comparative Insights :
Structural Variations :
- The chlorinated analog (CAS 91962-06-0) exhibits increased lipophilicity due to chlorine atoms and a benzyl group, making it suitable for hydrophobic environments .
- ACNU incorporates a nitrosochloroethyl group, enabling alkylating activity for DNA crosslinking in cancer therapy. Its log P (0.92) balances solubility and blood-brain barrier penetration .
- Thiamine disulfide derivatives feature disulfide bonds, enabling redox-mediated biological functions absent in the target compound .
Physicochemical Properties :
- The target compound’s formamide group contributes to moderate polarity, while hydroxyethyl or disulfide substituents in analogs enhance solubility or metabolic stability .
- ACNU ’s pH-dependent solubility (44.6 mg/mL at pH 3.3 vs. 0.7 mg/mL at pH 6.8) contrasts with the simpler formamide derivative, which lacks ionizable groups .
Applications :
- The target compound is primarily a synthetic intermediate , whereas ACNU and thiamine derivatives are bioactive molecules with clinical or cofactor roles .
- Chlorinated analogs may serve in agrochemicals due to their stability and lipophilicity .
Synthetic Complexity: The target compound is synthesized in two steps from diaminopyrimidine and formamide , while ACNU requires multi-step nitrosourea chemistry . Thiamine disulfides involve complex dithiol coupling .
Research Findings and Data
- Anticancer Activity : ACNU demonstrated a 400% increased lifespan in murine glioma models at 10–20 mg/kg, attributed to DNA alkylation and prolonged tumor inhibition .
- Redox Activity : Thiamine disulfides participate in cellular redox cycles, unlike the target compound, which lacks reactive sulfur groups .
- Solubility Trends : Hydrophilic substituents (e.g., hydroxyethyl in ) improve aqueous solubility, critical for drug delivery.
Biological Activity
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- is a compound belonging to the class of aminopyrimidines and formamides, with a molecular formula of and a molecular weight of 166.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in critical biochemical pathways. For instance, it is known to interact with methylthioadenosine phosphorylase (MTAP), which plays a role in polyamine metabolism and has implications in cancer biology .
- Cell Signaling Modulation : It influences cellular signaling pathways, potentially affecting gene expression and cellular metabolism. This modulation can lead to altered cell behavior and responses to external stimuli.
Antimicrobial Properties
Research indicates that Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- exhibits antimicrobial activity. It has been identified as a bacterial xenobiotic metabolite, suggesting its role in microbial interactions .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives related to this compound. Compounds similar to Formamide have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Inhibition of MTAP : A study examining the role of MTAP in chronic liver disease highlighted the compound's ability to modulate MTAP levels, influencing apoptosis resistance and NF-kB activation in hepatic stellate cells . This suggests therapeutic potential in liver-related pathologies.
- Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds structurally related to Formamide significantly reduced inflammation markers compared to controls. The effective doses were calculated, indicating its potential as an anti-inflammatory agent .
The compound's biochemical properties include:
| Property | Description |
|---|---|
| Molecular Interaction | Binds to specific enzymes affecting their function |
| Cellular Effects | Modulates signaling pathways and gene expression |
| Metabolic Pathways | Involved in polyamine metabolism and energy production |
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption and distribution characteristics due to its molecular structure. Its interaction with cellular membranes and transporters facilitates its bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
